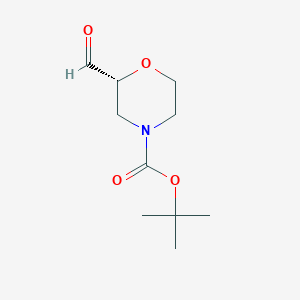

(R)-N-Boc-2-morpholinecarbaldehyde

描述

Significance of Morpholine (B109124) Scaffolds in Asymmetric Synthesis

The strategic incorporation of morpholine scaffolds is a widely recognized strategy in asymmetric synthesis, the branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. The inherent structural features of the morpholine ring allow it to serve as a rigid and predictable chiral auxiliary or as a key structural component of the final target molecule. nih.gov The synthesis of morpholines is a subject of intense study due to their biological and pharmacological significance. researchgate.netnih.gov

The utility of chiral morpholines extends to their role in influencing the stereochemical outcome of a wide range of chemical transformations. The conformational rigidity of the ring, coupled with the stereodirecting influence of substituents, enables chemists to control the formation of new stereocenters with a high degree of precision. This control is crucial in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. A variety of 2-substituted chiral morpholines can be synthesized with excellent enantioselectivities through methods like asymmetric hydrogenation. rsc.org

Furthermore, the morpholine moiety is a common feature in numerous approved drugs and experimental therapeutic agents. nih.govresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for a diverse array of biological targets. nih.gov In the context of central nervous system (CNS) drug discovery, morpholines are utilized to enhance potency, act as a scaffold to correctly position other functional groups, and modulate the pharmacokinetic and pharmacodynamic properties of a compound. acs.orgnih.gov

Role of (R)-N-Boc-2-morpholinecarbaldehyde as a Versatile Chiral Building Block

This compound, a derivative of morpholine featuring a protected amine and an aldehyde functional group at the 2-position, has emerged as a particularly valuable chiral building block. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for amines, which can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom. The aldehyde group, on the other hand, is a versatile functional handle that can participate in a wide array of carbon-carbon bond-forming reactions.

The strategic placement of the aldehyde at the C-2 position, adjacent to the stereocenter, makes this compound a powerful tool for the synthesis of a variety of chiral molecules. It serves as a precursor for the introduction of the morpholine ring into larger, more complex structures with control over the stereochemistry. The aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, providing access to a diverse range of downstream products.

The demand for enantiomerically pure compounds in drug discovery and development has fueled the development of practical and scalable syntheses of chiral building blocks like this compound. Its availability and the predictability of its chemical transformations have made it a go-to reagent for chemists seeking to construct complex chiral molecules with high efficiency and stereocontrol. The use of such chiral building blocks is a fundamental strategy in the stereoselective synthesis of natural products and their analogs. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H17NO4 | chemicalbook.com |

| Molecular Weight | 215.25 g/mol | chemicalbook.comnih.gov |

| Appearance | White solid | chemicalbook.com |

| Boiling Point | 309.1±42.0 °C (Predicted) | chemicalbook.com |

| Density | 1.180±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | -2.60±0.40 (Predicted) | chemicalbook.com |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | chemicalbook.com |

Spectroscopic Data of this compound

| Technique | Data | Source |

| HS Code | 2934999090 | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2R)-2-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKMTSRRGUVABD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364018 | |

| Record name | (R)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913642-85-0 | |

| Record name | (R)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2R)-2-formylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereoselective Synthesis of R N Boc 2 Morpholinecarbaldehyde

Strategies for Enantiomerically Pure Morpholine (B109124) Ring Formation

The construction of the morpholine ring with a defined stereocenter is a critical step in the synthesis of (R)-N-Boc-2-morpholinecarbaldehyde. Several modern catalytic approaches have been developed to achieve this with high enantioselectivity.

Palladium-Catalyzed Carboamination Approaches

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov These reactions enable the formation of a C-N and a C-C bond in a single step, often with high levels of diastereoselectivity. nih.gov The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov While highly effective for the synthesis of pyrrolidines, the application of this methodology to the enantioselective synthesis of morpholines is an area of ongoing research. nih.govnih.gov The development of chiral ligands that can effectively control the stereochemistry of the cyclization is crucial for the successful application of this method to the synthesis of enantiomerically enriched morpholines. nih.gov

Tandem Hydroamination and Asymmetric Transfer Hydrogenation Protocols

A highly efficient one-pot method for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequence of hydroamination and asymmetric transfer hydrogenation. acs.org This approach utilizes a titanium catalyst for the initial hydroamination of an ether-containing aminoalkyne to form a cyclic imine. acs.org Subsequently, a Noyori-type ruthenium catalyst is employed for the asymmetric transfer hydrogenation of the imine, affording the chiral morpholine in good yield and with excellent enantiomeric excess. acs.org A key factor for achieving high enantioselectivity is the presence of a hydrogen-bond accepting group, such as the oxygen atom in the ether backbone of the substrate, which interacts with the catalyst's ligand. acs.org

Table 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for Morpholine Synthesis

| Catalyst System | Substrate Type | Key Feature | Outcome | Reference |

|---|

Cyclization Reactions of Chiral Precursors

The cyclization of pre-existing chiral building blocks is a well-established strategy for the synthesis of enantiomerically pure morpholines. researchgate.netresearchgate.net This approach often involves the use of readily available chiral amino alcohols or their derivatives. researchgate.netchemrxiv.org The cyclization can be achieved through various methods, including intramolecular Williamson ether synthesis or Mitsunobu reactions. researchgate.net A notable example involves the intramolecular cyclization of an N-protected amino diol, where the stereocenter is established prior to the ring-forming step. researchgate.net While reliable, this method can sometimes require multiple synthetic steps to prepare the necessary chiral precursor. tohoku.ac.jp More recent developments have focused on catalytic asymmetric cyclizations of achiral precursors, offering a more atom-economical approach. chemrxiv.orgchemrxiv.orgyoutube.com

Photocatalytic Approaches

Visible-light photocatalysis has recently been applied to the diastereoselective synthesis of morpholines. acs.orgacs.org This method utilizes a photocatalyst in conjunction with a Lewis acid and a Brønsted acid to facilitate the annulation of readily available starting materials. acs.orgacs.org The reaction proceeds through the formation of a radical cation intermediate and has shown promise in generating diverse substitution patterns on the morpholine ring. acs.orgacs.org While current methods primarily focus on diastereoselective synthesis, the development of enantioselective variants of this photocatalytic strategy holds significant potential for the direct synthesis of chiral morpholines. acs.orgacs.org

Enantioselective Introduction of the 2-Formyl Moiety

Once the enantiomerically pure N-Boc-morpholine ring is constructed, the next critical step is the introduction of the formyl group at the C2 position with retention of stereochemistry.

Proline-Catalyzed Asymmetric α-Aminooxylation of Aldehydes

Organocatalysis, particularly using the chiral amino acid proline, has proven to be a powerful tool for the asymmetric functionalization of aldehydes and ketones. tohoku.ac.jpnih.govnih.govtohoku.ac.jpyoutube.com The direct proline-catalyzed asymmetric α-aminooxylation of aldehydes using nitrosobenzene (B162901) as an oxygen source provides a route to α-hydroxy aldehydes with high enantioselectivity. tohoku.ac.jptohoku.ac.jp This reaction proceeds through the formation of an enamine intermediate from the aldehyde and proline, which then reacts with nitrosobenzene. tohoku.ac.jpyoutube.com The resulting α-aminooxy aldehyde can then be further manipulated to yield the desired 2-formyl morpholine derivative. The reaction conditions, such as temperature and the rate of addition of the oxidant, are crucial for achieving high yields and selectivities. nih.govtohoku.ac.jp

Table 2: Proline-Catalyzed Asymmetric α-Aminooxylation

| Catalyst | Reactants | Key Condition | Outcome | Reference |

|---|

Selective Oxidation Techniques for Aldehyde Functionalization

The transformation of the primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine, into the corresponding aldehyde, this compound, is a critical step that demands high selectivity to prevent over-oxidation to the carboxylic acid. Several modern oxidation methodologies are well-suited for this purpose, offering mild conditions and compatibility with the sensitive N-Boc protecting group and the chiral center. The most prominent among these are activated dimethyl sulfoxide (B87167) (DMSO) oxidations and methods employing hypervalent iodine reagents. wikipedia.orgwikipedia.org

Key challenges in this functionalization include ensuring the reaction proceeds to the aldehyde stage without further oxidation and avoiding side reactions related to the substrate's inherent functionalities. nih.gov The choice of oxidant and reaction conditions is therefore paramount to achieving a high yield of the desired aldehyde.

Dess-Martin Oxidation The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), to convert primary alcohols to aldehydes. wikipedia.org This method is highly regarded for its mild reaction conditions, typically running at room temperature in chlorinated solvents like dichloromethane (B109758), and its rapid reaction times, often completing within a few hours. wikipedia.orgorganic-chemistry.org A significant advantage of the Dess-Martin oxidation is its high chemoselectivity; it does not affect many other sensitive functional groups, making it ideal for complex molecules. wikipedia.orgwikipedia.org The reaction produces two equivalents of acetic acid, which can be buffered with pyridine (B92270) or sodium bicarbonate to protect acid-sensitive substrates. wikipedia.org

Parikh-Doering Oxidation The Parikh-Doering oxidation is a modification of activated DMSO-based oxidations. It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by the sulfur trioxide pyridine complex (SO₃•C₅H₅N). wikipedia.orgnrochemistry.com The reaction is typically carried out in the presence of a hindered amine base, such as triethylamine (B128534) or diisopropylethylamine (Hünig's base), with dichloromethane often used as a co-solvent. wikipedia.org A key operational advantage is that it can be conducted at non-cryogenic temperatures, usually between 0 °C and room temperature, which simplifies the experimental setup compared to other DMSO-based methods like the Swern oxidation. wikipedia.org This method is known to be effective for preparing optically active N-protected α-amino aldehydes with minimal racemization. researchgate.net

Swern Oxidation The Swern oxidation is another widely used method that relies on activating DMSO, in this case with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of an organic base like triethylamine. wikipedia.orgnumberanalytics.com It is renowned for its mild character and broad functional group tolerance, effectively oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. numberanalytics.comorganic-chemistry.org The reaction must be performed at low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates and prevent side reactions. organic-chemistry.orgyoutube.com The by-products of the Swern oxidation include dimethyl sulfide, which has a notoriously unpleasant odor, and, in the case of oxalyl chloride, carbon monoxide and carbon dioxide. wikipedia.org

| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), Dichloromethane | Room Temperature | Very mild, high chemoselectivity, rapid, avoids toxic chromium reagents. wikipedia.orgwikipedia.org | DMP is costly and potentially explosive, making industrial scale-up difficult. wikipedia.org |

| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine, Triethylamine | 0 °C to Room Temperature | Operationally simple, non-cryogenic, fewer by-products than Swern oxidation. wikipedia.orgchem-station.com | May require a large excess of reagents and prolonged reaction times for high conversion. wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild conditions, high yields, broad functional group tolerance, avoids over-oxidation. wikipedia.orgorganic-chemistry.org | Requires cryogenic temperatures; produces toxic (CO) and malodorous ((CH₃)₂S) by-products. wikipedia.org |

Control and Preservation of Stereochemistry in Synthetic Pathways

Maintaining the stereochemical integrity at the C2 position of the morpholine ring is of utmost importance during the synthesis of this compound. The hydrogen atom on the carbon adjacent to the newly formed aldehyde group (the α-carbon) is susceptible to epimerization (loss of stereochemical purity) because it can be relatively acidic. Under certain conditions, particularly with the use of strong bases or prolonged exposure to acidic/basic environments, this proton can be removed to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a racemic or partially racemized mixture.

The choice of oxidation method is therefore critical not only for chemoselectivity but also for preserving the chiral center.

Dess-Martin Periodinane (DMP) Oxidation: This method is particularly advantageous for stereocontrol. Research by Myers and coworkers demonstrated that DMP could oxidize N-protected amino alcohols without causing epimerization. wikipedia.org The reaction proceeds under neutral or mildly buffered conditions at room temperature, which are not conducive to the formation of an enolate intermediate. wikipedia.orgwikipedia.org The rapid reaction rates also minimize the time the product is exposed to potentially racemizing conditions. wikipedia.org

Parikh-Doering Oxidation: This method is also well-regarded for its ability to preserve stereochemistry in sensitive substrates. The use of a hindered base like triethylamine or diisopropylethylamine at moderate temperatures (0 °C to ambient) effectively facilitates the oxidation without promoting significant epimerization of the α-chiral center. wikipedia.orguni-ruse.bg It has been successfully employed for the synthesis of various N-protected α-amino aldehydes with high enantiopurity. researchgate.net

Swern Oxidation: While generally mild, the Swern oxidation requires careful control of the base and temperature to avoid racemization. The use of a bulky, non-nucleophilic base like diisopropylethylamine (Hünig's base) is often preferred over triethylamine to minimize side reactions, including epimerization. uni-ruse.bg The low reaction temperature (-78 °C) is crucial, as it kinetically disfavors the deprotonation at the α-carbon of the newly formed aldehyde. organic-chemistry.orgalfa-chemistry.com However, epimerization has been noted in some sensitive systems, particularly if the reaction is allowed to warm in the presence of the base. nih.gov

| Method/Condition | Risk of Epimerization | Reasoning |

|---|---|---|

| Dess-Martin Oxidation | Low | Operates under neutral pH and mild temperatures, disfavoring enolate formation. Proven effective for N-protected amino alcohols without epimerization. wikipedia.org |

| Parikh-Doering Oxidation | Low | Utilizes mild, non-cryogenic conditions and a hindered base, which minimizes racemization. wikipedia.orgresearchgate.net |

| Swern Oxidation | Low to Moderate | Cryogenic temperatures suppress epimerization. organic-chemistry.org The choice of base is critical; hindered bases reduce risk. uni-ruse.bg Risk increases if temperature control fails. |

| Use of Strong Bases (e.g., DBU) | High | Strong bases can readily deprotonate the α-carbon of the aldehyde product, leading to substantial epimerization. nih.gov |

Reactivity and Synthetic Transformations of R N Boc 2 Morpholinecarbaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group in (R)-N-Boc-2-morpholinecarbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups while preserving the stereochemical integrity of the chiral center at the C2 position.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality can be selectively oxidized to the corresponding carboxylic acid, yielding (R)-N-Boc-2-morpholinecarboxylic acid. A common and effective method for this transformation is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgnrochemistry.com This method is well-suited for substrates containing sensitive functional groups, such as the N-Boc protecting group, which remains intact during the reaction. wikipedia.org The reaction is typically performed in a buffered solution, often using a phosphate (B84403) buffer, and includes a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions with the hypochlorite (B82951) byproduct. nrochemistry.comsoton.ac.uk The resulting carboxylic acid is an important intermediate for the synthesis of more complex molecules, including peptides and other biologically active compounds. While specific studies on the (R)-enantiomer are not prevalent in the searched literature, the synthesis of the corresponding (S)-enantiomer, (S)-N-Boc-morpholine-2-carboxylic acid, has been documented, suggesting the viability of this transformation. nih.gov

Table 1: Selective Oxidation of this compound

| Reactant | Reagents | Product |

|---|

Stereocontrolled Reduction to Chiral Alcohols

The aldehyde can be reduced to a primary alcohol, affording (R)-N-Boc-2-hydroxymethylmorpholine, without affecting the N-Boc group. nih.govresearchgate.net This transformation is typically achieved with high stereocontrol using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol, at ambient or reduced temperatures. This reduction provides a straightforward route to chiral 1,2-amino alcohol derivatives embedded within the morpholine (B109124) framework, which are valuable synthons in medicinal chemistry. The synthesis of both (S)-N-Boc-2-hydroxymethylmorpholine and its (R)-enantiomer has been reported, highlighting the reliability of this reduction. nih.govresearchgate.net

Table 2: Stereocontrolled Reduction of this compound

| Reactant | Reagent | Product |

|---|

Condensation Reactions and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ajchem-a.comnih.gov This reaction typically proceeds under mild acidic or basic catalysis, or with heating, and involves the formation of an unstable carbinolamine intermediate that subsequently dehydrates to yield the imine. nih.gov The formation of Schiff bases from this compound allows for the introduction of a wide variety of substituents (R' groups) derived from the primary amine (R'NH₂).

Another important condensation reaction is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. organic-chemistry.orglibretexts.org This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of alkenes with control over the geometry of the double bond. organic-chemistry.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding vinyl-substituted morpholine derivative. libretexts.org

Table 3: Representative Condensation Reactions

| Reaction Type | Reactant | Reagent | Product Class |

|---|---|---|---|

| Schiff Base Formation | This compound | Primary Amine (R'-NH₂) | N-((R)-4-Boc-morpholin-2-yl)methylene)amine |

Manipulation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.

Selective Deprotection Methodologies

The N-Boc group of this compound and its derivatives can be selectively removed under acidic conditions to yield the corresponding secondary amine. mdpi.com The most common method involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or methanol. commonorganicchemistry.comreddit.comorgsyn.org The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com Care must be taken when deprotecting aldehyde-containing substrates, as the free amine can potentially cyclize or polymerize with the aldehyde. Therefore, deprotection is often performed on the more stable alcohol or carboxylic acid derivatives. Alternative methods, such as using solid acid catalysts or thermal conditions, have also been developed to offer greener and sometimes more selective deprotection protocols. rsc.orgnih.gov

Table 4: Common N-Boc Deprotection Reagents

| Reagent | Solvent |

|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate |

| p-Toluenesulfonic acid | Deep Eutectic Solvent (e.g., with Choline Chloride) mdpi.com |

Applications of R N Boc 2 Morpholinecarbaldehyde in Asymmetric Synthesis

Chiral Auxiliary and Ligand Design Principles

The efficacy of (R)-N-Boc-2-morpholinecarbaldehyde and its derivatives in asymmetric synthesis is rooted in key structural design principles. The morpholine (B109124) ring itself, while sometimes considered less reactive in enamine catalysis than pyrrolidine (B122466) due to the electron-withdrawing effect of the oxygen atom and the pronounced pyramidal shape of the nitrogen, can be modified to create highly efficient organocatalysts. nih.gov The design of catalysts often involves creating derivatives, such as β-morpholine amino acids, which are then tested in model reactions to evaluate their performance. nih.gov

The core principle lies in creating a well-defined chiral environment around the catalytic site. The (R)-configuration at the C2 position of the morpholine ring dictates the spatial arrangement of substituents, which in turn influences how a substrate approaches the active site. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen is crucial, as it modulates the electronic properties and nucleophilicity of the nitrogen atom while also providing steric bulk that can further direct the stereochemical course of a reaction. nih.gov In ligand design, the morpholine moiety can be incorporated into more complex structures to coordinate with metal centers, with the inherent chirality of the morpholine backbone being relayed to the catalytic center to induce asymmetry.

Construction of Complex Chiral Architectures

The stereocontrol offered by catalysts derived from this compound is instrumental in the construction of complex molecules with multiple, well-defined stereocenters. Organocatalytic tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are powerful strategies for building molecular complexity efficiently. beilstein-journals.org For instance, the asymmetric Michael addition reaction, often the first step in a cascade, sets a crucial stereocenter. beilstein-journals.orgacs.org The stereochemical information from this initial step is then transferred to subsequent intramolecular reactions, such as aldol (B89426) or Henry reactions, to create cyclic structures with high diastereoselectivity and enantioselectivity. beilstein-journals.org

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon and carbon-heteroatom bonds with high stereoselectivity is a cornerstone of modern organic synthesis. Catalysts and auxiliaries derived from this compound have shown significant promise in this domain.

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. rsc.org In recent years, organocatalysis has emerged as a powerful tool for rendering this reaction asymmetric. acs.orgrsc.org New organocatalysts based on the morpholine scaffold have proven to be highly efficient for the asymmetric direct Michael addition of aldehydes to nitroolefins. nih.govacs.org

These reactions typically proceed through an enamine catalysis mechanism, where the morpholine-based secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. nih.gov Despite the generally lower reactivity of morpholine-enamines, carefully designed catalysts, such as certain β-morpholine amino acids, have been shown to afford the 1,4-addition products in excellent yields, with high diastereoselectivity and good to excellent enantioselectivity. nih.gov Computational studies have helped to elucidate the transition state of these reactions, explaining the source of the high stereocontrol. nih.gov The development of N-alkyl-3,3'-bimorpholine derivatives represents another advancement, providing high yields and stereoselectivities in the addition of aldehydes to both nitroolefins and vinyl sulfones. acs.org

Table 1: Performance of Morpholine-Based Organocatalysts in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

| Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) | Yield (%) |

|---|---|---|---|

| β-Morpholine Amino Acid Derivative 1 | 99/1 | 99 | 95 |

| β-Morpholine Amino Acid Derivative 2 | 95/5 | 92 | 98 |

| iPBM (N-alkyl-3,3'-bimorpholine) | 94/6 | 96 | 99 |

This table presents representative data synthesized from findings in the literature. nih.govacs.org

Direct and site-specific modification of amino acids and their derivatives is crucial for creating novel peptides and probes for biomedical research. nih.gov A significant challenge is the selective functionalization of the α-carbon without racemization or affecting other chiral centers in the molecule.

A copper-catalyzed method has been developed for the α-functionalization of glycine (B1666218) derivatives and, importantly, the terminal glycine moieties of small peptides. nih.gov This approach allows for the introduction of a variety of functional groups, including aryl, vinyl, and alkynyl groups, directly onto the α-position. nih.gov The reaction is believed to proceed through the catalytic in-situ generation of an electrophilic glycine intermediate, which is then intercepted by a nucleophile. nih.gov A key advantage of this method is that the stereochemical integrity of other chiral centers within a peptide is maintained during the functionalization of the N-terminal glycine unit. nih.gov The resulting functionalized peptides can be easily deprotected and used in subsequent peptide coupling steps, providing a powerful tool for peptide modification. nih.gov

Table 2: Copper-Catalyzed α-Arylation of the N-Terminal Glycine Moiety in a Dipeptide Ester

| Arylboronic Acid | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Phenylboronic acid | α-Phenyl-Gly-Phe-OMe | 78 | >20:1 |

| 4-Methoxyphenylboronic acid | α-(4-MeO-Ph)-Gly-Phe-OMe | 82 | >20:1 |

| 4-Fluorophenylboronic acid | α-(4-F-Ph)-Gly-Phe-OMe | 75 | >20:1 |

This table is based on findings reported for the α-functionalization of dipeptides. nih.gov

Pharmacological Relevance and Medicinal Chemistry Applications of Morpholine Scaffolds Derived from R N Boc 2 Morpholinecarbaldehyde

The Morpholine (B109124) Moiety as a Privileged Scaffold in Drug Design

The structural rigidity of the morpholine ring, which typically adopts a stable chair conformation, allows it to act as a scaffold, positioning appended functional groups in a precise three-dimensional orientation for optimal interaction with a receptor or enzyme active site. nih.govthieme-connect.com This pre-organization can lead to higher binding affinity and selectivity. The morpholine scaffold is a feature in numerous approved drugs, demonstrating its versatility and acceptance in drug development. nih.govacs.org For instance, Linezolid, an antibiotic, and Aprepitant, an antiemetic, both contain the morpholine structure, highlighting its role in diverse therapeutic areas. acs.org

Strategies for Scaffold Hopping and Bioisosteric Replacement

In the quest to optimize lead compounds, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement. These techniques aim to identify novel molecular architectures that retain or improve upon the biological activity of a parent compound while offering advantages in terms of properties like potency, selectivity, or patentability.

Improving Pharmacokinetic and Pharmacodynamic Profiles

The introduction of a morpholine ring, often derived from precursors like (R)-N-Boc-2-morpholinecarbaldehyde, is a common tactic to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate. nih.govnih.govnih.gov The morpholine group can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, its incorporation can lead to improved metabolic stability, reducing the rate at which the drug is broken down in the body and thus prolonging its therapeutic effect. e3s-conferences.org The ability of the morpholine oxygen to form hydrogen bonds can also contribute to better solubility and permeability across biological membranes. nih.govacs.org From a pharmacodynamic perspective, the defined stereochemistry of a chiral morpholine scaffold ensures specific interactions with the target, which can translate to increased potency and a reduction in off-target effects. nih.govthieme-connect.com

Exploration of Novel Chemical Space in Drug Discovery

Scaffold hopping by introducing a morpholine ring allows for the exploration of new areas of chemical space. nih.govresearchgate.net This is crucial for discovering next-generation drugs with novel mechanisms of action or improved properties over existing therapies. researchgate.net Natural products have historically been a rich source of new drug scaffolds, and the exploration of chemical space around these natural motifs often involves the incorporation of synthetically versatile fragments like morpholine. By replacing a core structure with a morpholine-based scaffold, chemists can generate new intellectual property and develop compounds that may overcome resistance mechanisms that have developed against older drugs. The use of chiral building blocks is paramount in this exploration to ensure the synthesis of stereochemically defined libraries of compounds for screening.

Case Studies in the Synthesis of Biologically Active Morpholine Derivatives (e.g., Reboxetine (B1679249) Analogs)

A prominent example illustrating the importance of chiral morpholine scaffolds is the synthesis of the antidepressant drug Reboxetine and its analogs. Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI), and its biological activity is highly dependent on its stereochemistry. thieme-connect.com The most active and selective enantiomer is (S,S)-Reboxetine.

The asymmetric synthesis of (S,S)-Reboxetine often starts from a chiral precursor to establish the correct stereocenters in the final molecule. One reported strategy involves building the chiral morpholine moiety first, for instance, starting from commercially available (S)-3-amino-1,2-propanediol. Another approach involves the use of N-protected chiral morpholine derivatives. For example, the synthesis of radiolabeled reboxetine analogs for positron emission tomography (PET) imaging of the norepinephrine transporter (NET) utilized (S,S)/(R,R)-N-tert-butyloxycarbonyl-2-[α-(2-hydroxyphenoxy)benzyl]morpholine as a key precursor. This highlights the utility of N-Boc protected chiral morpholines in the synthesis of complex, biologically active molecules. The synthesis of various reboxetine analogs has been a subject of extensive research to identify novel NRIs with improved potency and selectivity. nih.gov These efforts rely on efficient synthetic routes that allow for the introduction of diversity at various points of the morpholine scaffold. nih.gov

Below is a table summarizing key aspects of Reboxetine and its analogs:

| Compound/Analog | Key Synthetic Feature | Biological Target | Therapeutic Area |

| (S,S)-Reboxetine | Asymmetric synthesis from chiral precursors | Norepinephrine Transporter (NET) | Antidepressant |

| [(18)F]FRB | Radiolabeling of N-Boc protected morpholine precursor | Norepinephrine Transporter (NET) | PET Imaging |

| Iodinated Reboxetine Analogs | Stereoselective synthesis from 4-bromobenzaldehyde | Norepinephrine Transporter (NET) | SPECT Imaging |

Modulation of Biological Activity through Structural Modifications and Structure-Activity Relationship (SAR) Implications

The biological activity of morpholine-containing compounds can be finely tuned by making structural modifications to the scaffold and its substituents. The study of these modifications and their impact on activity is known as Structure-Activity Relationship (SAR) analysis. e3s-conferences.orgnih.gov For morpholine derivatives, SAR studies often reveal that both the stereochemistry and the nature of the substituents on the morpholine ring and its appendages are critical for potent and selective biological activity.

In the context of reboxetine analogs, for instance, SAR studies have established that the (S,S) stereochemistry is crucial for high affinity and selectivity for the norepinephrine transporter. Modifications to the aryl and aryloxy rings attached to the morpholine scaffold have led to the identification of compounds that are selective serotonin (B10506) reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), or dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The morpholine ring itself can be modified, for example, by introducing substituents at different positions, to probe interactions within the binding pocket of the target protein and to optimize pharmacokinetic properties. nih.gov This systematic modification and biological evaluation are essential for the rational design of new and improved therapeutic agents. e3s-conferences.org

Mechanistic Insights and Computational Investigations

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The aldehyde functional group in (R)-N-Boc-2-morpholinecarbaldehyde, positioned on a chiral morpholine (B109124) scaffold, is the primary site of its reactivity in many stereoselective transformations. The inherent chirality of the molecule, stemming from the (R)-configuration at the C2 position of the morpholine ring, plays a crucial role in directing the stereochemical outcome of reactions.

Mechanistic studies often focus on reactions where the aldehyde is attacked by a nucleophile. The stereoselectivity of such additions is governed by the steric and electronic environment created by the N-Boc protected morpholine ring. The bulky tert-butyloxycarbonyl (Boc) group influences the conformational preference of the morpholine ring, which in turn dictates the facial selectivity of the aldehyde. In many instances, the reaction proceeds through a transition state where the incoming nucleophile approaches from the less sterically hindered face of the aldehyde, leading to the preferential formation of one diastereomer. Multicomponent reactions involving this chiral aldehyde have been explored, where the stereocontrol is achieved through the careful selection of catalysts and reaction conditions. mdpi.com For example, in catalytic asymmetric aziridination reactions, chiral aldehydes are known to react with high diastereoselectivity, a principle that can be extended to transformations involving this compound. mdpi.com The proposed mechanisms for these types of reactions often involve the formation of a transient chiral complex that directs the approach of the reactants. mdpi.com

A representative data table for a hypothetical stereoselective addition to this compound is presented below, illustrating typical research findings.

| Nucleophile | Catalyst | Solvent | Diastereomeric Ratio (d.r.) |

| Allyltrimethylsilane | TiCl₄ | Dichloromethane (B109758) | 95:5 |

| Phenylmagnesium bromide | None | Tetrahydrofuran | 85:15 |

| Diethylzinc | (1R,2S)-(-)-N-methylephedrine | Toluene | 98:2 |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to gain deeper insights into the structural and electronic properties of this compound, which are fundamental to its reactivity. These theoretical studies complement experimental findings and aid in the rational design of new synthetic methodologies.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgrsc.org For this compound, DFT calculations can provide valuable information about its optimized geometry, charge distribution, and reactivity indices. By calculating properties such as the distribution of electron density, one can identify the most electron-rich and electron-poor regions of the molecule, which correspond to its nucleophilic and electrophilic sites, respectively. rsc.org This information is crucial for predicting how the molecule will interact with other reagents.

Key parameters derived from DFT studies that help in understanding the reactivity of a molecule are summarized in the table below. These values are representative and based on typical results for similar organic molecules.

| Parameter | Description | Representative Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | -652.34 Hartrees |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrophilic/nucleophilic character. | C(aldehyde): +0.35, O(aldehyde): -0.45 |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | 4.2 eV |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons. | 0.238 eV⁻¹ |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, it can be used to simulate its interaction with a biological target, such as an enzyme active site. This is particularly relevant when derivatives of this compound are being designed as potential therapeutic agents. The docking process involves placing the ligand (the morpholine derivative) into the binding site of the receptor (the protein) in various conformations and orientations and scoring the resulting complexes based on their binding affinity. acadpubl.eunih.gov Lower binding energy scores typically indicate a more stable protein-ligand complex. acadpubl.eu

A hypothetical molecular docking study of a derivative of this compound with a target protein might yield the following results:

| Target Protein | Ligand-Protein Complex | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | Derivative 1 - PKX | -8.5 | LYS72, GLU91, ASP184 |

| Protease Y | Derivative 1 - PY | -7.2 | HIS41, CYS145 |

| GPCR Z | Derivative 1 - GPCRZ | -9.1 | TRP109, TYR288 |

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential

The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. acadpubl.eu

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). acadpubl.eu For this compound, the MESP would show a region of high negative potential around the carbonyl oxygen of the aldehyde and the Boc group, and positive potential near the aldehyde proton.

The following table summarizes key FMO and MESP data that could be expected for this compound from a computational study.

| Parameter | Description | Representative Value/Observation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | 5.6 eV |

| MESP Negative Region | Location of the most negative electrostatic potential. | Concentrated on the carbonyl oxygen atom of the aldehyde. |

| MESP Positive Region | Location of the most positive electrostatic potential. | Concentrated on the hydrogen atom of the aldehyde group. |

Advanced Analytical Techniques for Enantiopurity and Structural Characterization in Research

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of (R)-N-Boc-2-morpholinecarbaldehyde and related chiral morpholines is routinely accomplished using chiral High-Performance Liquid Chromatography (HPLC). This technique separates the enantiomers, allowing for their individual quantification and the calculation of the ee. The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for the resolution of N-Boc protected chiral heterocycles. The selection of the mobile phase is critical for achieving optimal separation. Normal-phase chromatography, utilizing a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is commonly employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by minimizing undesirable interactions between the analyte and the stationary phase.

Research findings indicate that the specific conditions for chiral HPLC can be fine-tuned to achieve baseline separation of the enantiomers, enabling accurate ee determination. Factors such as the ratio of the mobile phase components, column temperature, and flow rate are all optimized to maximize resolution.

Table 1: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Determination of N-Boc-2-substituted Morpholines

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |

| Dimensions | 250 mm x 4.6 mm I.D. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess from the peak areas. |

Note: This table represents a typical starting point for method development. The optimal conditions may vary depending on the specific instrumentation and the exact substrate.

Spectroscopic Methods for Stereochemical Assignment and Purity (e.g., NMR for diastereomeric excess)

While standard NMR can confirm the relative stereochemistry in some cases, it cannot distinguish between enantiomers. To determine the enantiomeric purity by NMR, a chiral solvating agent (CSA) is often employed. CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the corresponding protons. The integration of these separated signals allows for the determination of the diastereomeric excess, which directly corresponds to the enantiomeric excess of the analyte.

For chiral aldehydes like this compound, chiral alcohols or other molecules capable of forming hydrogen bonds or other weak interactions can serve as effective CSAs. The choice of solvent is crucial, as it must not interfere with the formation of the diastereomeric complexes. Non-polar solvents like deuterated chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆) are often preferred.

The aldehyde proton is a particularly diagnostic signal in the ¹H NMR spectrum for observing this diastereomeric splitting. The difference in the chemical shift (Δδ) between the signals of the two diastereomeric complexes is a measure of the enantiodiscrimination.

Table 2: Predicted ¹H and ¹³C NMR Data for (R)-N-Boc-2-morpholinecarbaldehyde

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.47 (s, 9H) | ~80.5 (C), ~28.4 (CH₃) |

| Morpholine (B109124) H2 | ~4.1-4.2 (m, 1H) | ~75.0 |

| Morpholine H3 | ~2.8-3.0 and ~3.8-4.0 (m, 2H) | ~45.0 |

| Morpholine H5 | ~3.5-3.7 (m, 2H) | ~66.5 |

| Morpholine H6 | ~3.9-4.1 (m, 2H) | ~44.0 |

| Aldehyde CHO | ~9.6 (s, 1H) | ~200.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. These values are predicted based on the analysis of structurally similar compounds.

Table 3: Example of Enantiomeric Excess Determination of a Chiral Aldehyde using a Chiral Solvating Agent (CSA) by ¹H NMR

| Analyte | Chiral Solvating Agent (CSA) | Solvent | Observed Proton | Chemical Shift (δ, ppm) of Diastereomeric Complexes | Δδ (ppm) |

| Racemic Chiral Aldehyde | (R)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | Aldehyde CHO | Complex 1: ~9.72Complex 2: ~9.75 | ~0.03 |

Note: This table provides a representative example of the application of a CSA for the determination of enantiomeric excess in a chiral aldehyde. The specific chemical shifts and the magnitude of the splitting (Δδ) will vary depending on the analyte, the CSA, the solvent, and the experimental conditions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of (R)-N-Boc-2-morpholinecarbaldehyde and related chiral morpholines is a critical area of ongoing research. The development of novel catalytic systems is paramount to achieving high yields and enantioselectivities, which are essential for the production of enantiomerically pure pharmaceuticals.

Current research efforts are focused on several promising approaches:

Asymmetric Hydrogenation: The use of chiral catalysts for the asymmetric hydrogenation of corresponding prochiral precursors is a highly sought-after method. Researchers are actively exploring new transition metal catalysts, such as those based on rhodium, ruthenium, and iridium, with chiral phosphine (B1218219) ligands to induce high levels of stereocontrol.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, phosphoric acids, and other small organic molecules are being investigated for their ability to catalyze the enantioselective formation of the morpholine (B109124) ring system.

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, offer a green and efficient route to chiral compounds. Researchers are exploring the use of engineered enzymes, such as oxidoreductases and transaminases, to produce this compound and its precursors with exceptional enantiopurity.

A review of recent advancements from 2019 to 2024 highlights key molecular features that improve the effectiveness and selectivity of morpholine derivatives. nih.gov The development of these new catalytic systems will not only improve the efficiency of existing synthetic routes but also open up new avenues for the creation of novel and structurally diverse morpholine-containing compounds.

Innovations in Continuous Flow Chemistry for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, including issues with heat and mass transfer, reaction time, and safety. Continuous flow chemistry offers a promising solution to these challenges, enabling the safe, efficient, and scalable production of this compound.

Recent innovations in this field include:

Microreactor Technology: The use of microreactors provides precise control over reaction parameters, such as temperature, pressure, and mixing, leading to improved yields and selectivities. nih.gov

Automated Synthesis Platforms: The integration of robotics and automated control systems allows for the continuous and autonomous operation of flow reactors, minimizing manual intervention and ensuring consistent product quality. osti.gov

In-line Analysis and Process Analytical Technology (PAT): The implementation of in-line analytical techniques, such as spectroscopy and chromatography, enables real-time monitoring of the reaction progress, allowing for immediate adjustments and optimization of the process. osti.gov

A recent study demonstrated a versatile and efficient continuous flow protocol for synthesizing structurally diverse butenolides and coumarins. rsc.org This protocol, which allows for gram-scale synthesis, highlights the potential of flow chemistry to address the challenges of scalability and structural diversity in modern medicinal chemistry. rsc.org The adoption of these innovative flow chemistry technologies will be crucial for the cost-effective and sustainable production of this compound and its derivatives on an industrial scale.

Computational Design of Next-Generation Morpholine-Based Therapeutics

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. By leveraging the power of in silico methods, researchers can rationally design and optimize morpholine-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Key areas of focus in this domain include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of biological targets, such as enzymes and receptors, researchers can design morpholine-containing molecules that bind with high affinity and specificity. mdpi.com

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of known morpholine-based drugs, researchers can develop pharmacophore models to guide the design of new and improved therapeutic agents.

ADMET Prediction: Computational models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of morpholine-containing compounds, enabling the early identification of candidates with favorable drug-like profiles.

Recent studies have demonstrated the successful application of computational design in the development of morpholine-based inhibitors for various therapeutic targets. For instance, a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy showcased the use of molecular docking and molecular dynamics simulations to predict binding interactions and stability. mdpi.com Another study focused on the design of morpholine-benzimidazole-oxadiazole derivatives as VEGFR-2 inhibitors for the treatment of colon cancer. acs.org These examples underscore the transformative potential of computational design in accelerating the discovery and development of next-generation morpholine-based therapeutics.

Exploration of New Biological Targets for Morpholine Scaffolds

The morpholine scaffold is a versatile pharmacophore that has been incorporated into a wide range of approved drugs and clinical candidates. While its utility in targeting established biological targets is well-documented, there is a growing interest in exploring new therapeutic applications for this privileged scaffold.

Emerging research is focused on identifying and validating new biological targets for morpholine-containing compounds in various disease areas, including:

Neurodegenerative Diseases: The morpholine scaffold has shown promise in the development of agents targeting enzymes implicated in neurodegenerative processes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases. nih.gov

Infectious Diseases: Researchers are investigating the potential of morpholine derivatives as antiviral and antibacterial agents. For example, a scaffold morphing approach has been used to develop broad-spectrum antivirals that block Dengue and Zika virus replication. nih.gov

Oncology: The morpholine moiety has been incorporated into numerous anticancer agents targeting a variety of kinases and other signaling proteins involved in tumor growth and progression. mdpi.comacs.org

The exploration of new biological targets for morpholine scaffolds is being facilitated by a variety of innovative approaches, including:

Phenotypic Screening: This approach involves testing libraries of morpholine-containing compounds in cell-based or whole-organism assays to identify molecules that produce a desired phenotypic response, without prior knowledge of the biological target.

Chemical Proteomics: This powerful technique enables the identification of the protein targets of small molecules, providing valuable insights into their mechanism of action and potential therapeutic applications.

Scaffold Hopping: This strategy involves modifying the core structure of a known active compound to create novel chemotypes with improved properties or different biological activities. A recent study utilized scaffold hopping to discover potent aminobenzoquinones with promising anticancer activity. nih.gov

By embracing these innovative approaches, researchers can unlock the full therapeutic potential of the morpholine scaffold and develop novel treatments for a wide range of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。